molecular formula C19H27N5O B2946698 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201737-95-1

2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2946698
CAS No.: 2201737-95-1
M. Wt: 341.459
InChI Key: BBBMNWATYCSVRQ-UHFFFAOYSA-N
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Description

2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinyl group, a piperidinyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperidinyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridazinyl and piperidinyl groups.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl and piperidinyl derivatives, such as:

  • 2-{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
  • 2-{[1-(6-Ethylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Uniqueness

What sets 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one apart is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-14-5-8-18(25)24(22-14)13-15-9-11-23(12-10-15)17-7-6-16(20-21-17)19(2,3)4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBMNWATYCSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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